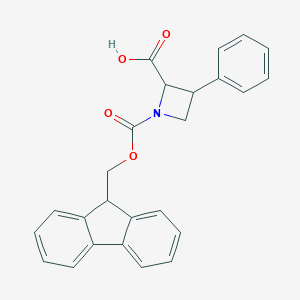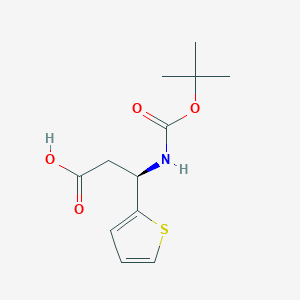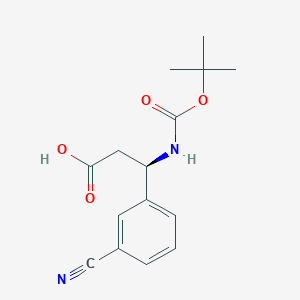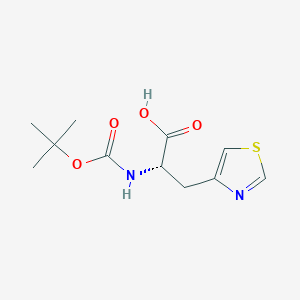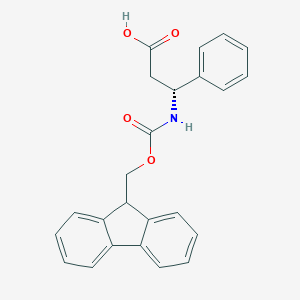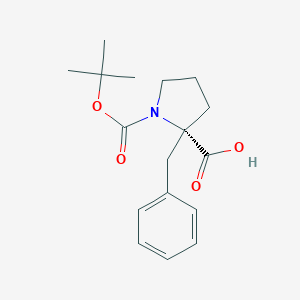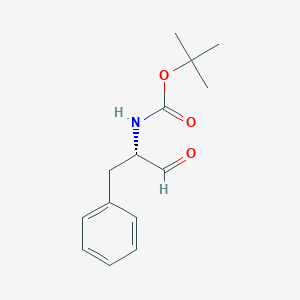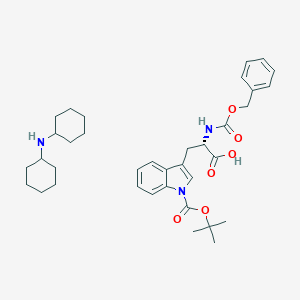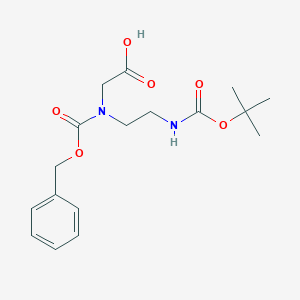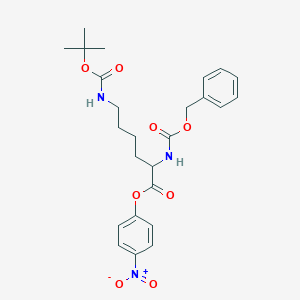
Fmoc-D-Arg(Pmc)-OH
Vue d'ensemble
Description
“Fmoc-D-Arg(Pmc)-OH” is an Fmoc-protected form of L-Arginine . It is used in the synthesis of peptides and peptide fragments . The Fmoc group is a protective group used in solid-phase peptide synthesis .
Synthesis Analysis
“Fmoc-D-Arg(Pmc)-OH” is used in solid-phase peptide synthesis (SPPS) . The Pmc group is removed by trifluoroacetic acid (TFA) in 1-3 hours . It is recommended that this derivative is used in conjunction with Fmoc-Trp (Boc)-OH .Molecular Structure Analysis
The molecular formula of “Fmoc-D-Arg(Pmc)-OH” is C35H42N4O7S . Its molar mass is 662.8 g/mol .Chemical Reactions Analysis
“Fmoc-D-Arg(Pmc)-OH” is incorporated into a growing peptide chain during solid-phase peptide synthesis . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam .Physical And Chemical Properties Analysis
“Fmoc-D-Arg(Pmc)-OH” is a powder . Its molar mass is 662.8 g/mol .Applications De Recherche Scientifique
Peptide Synthesis
Fmoc-D-Arg(Pmc)-OH is commonly used in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) strategies. It is pre-loaded onto resins like Wang resins or TentaGel® S AC Resin to minimize epimerization and dipeptide formation during the synthesis process . This compound is crucial for synthesizing standard peptides up to 40 residues in length, which can be used in various research applications, including the development of new pharmaceuticals and the study of protein functions.
Ligand-Binding Activity Studies
This compound has been utilized in creating synthetic peptide libraries to identify ligand-binding activity . Such libraries are essential tools in drug discovery and development, allowing researchers to screen large numbers of peptides for potential therapeutic targets.
Mécanisme D'action
Target of Action
Fmoc-D-Arg(Pmc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The role of this compound is to protect the amino acid residues during the synthesis process, preventing unwanted side reactions .
Mode of Action
Fmoc-D-Arg(Pmc)-OH acts as a protective group for the arginine residue during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the N-terminus of the amino acid, while the Pmc (2,2,5,7,8-pentamethyl-chroman-6-sulfonyl chloride) group protects the guanidine group of the arginine residue . These protective groups are removed in the final steps of the synthesis process, revealing the desired peptide sequence .
Biochemical Pathways
The use of Fmoc-D-Arg(Pmc)-OH is part of the broader biochemical pathway of solid-phase peptide synthesis . This process involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The Fmoc group is removed before the addition of the next amino acid, while the Pmc group is removed during the final cleavage from the resin .
Pharmacokinetics
The efficiency of its use in synthesis can be influenced by factors such as the concentration of trifluoroacetic acid (tfa), types of scavengers used, and reaction times .
Result of Action
The use of Fmoc-D-Arg(Pmc)-OH in peptide synthesis results in the production of peptides with the desired sequence . The protective groups ensure that the peptide chain grows in the correct direction and that side reactions are minimized .
Action Environment
The action of Fmoc-D-Arg(Pmc)-OH can be influenced by various environmental factors. For instance, the stability of the compound can be affected by the solvent used, with different solvents leading to different swelling and diffusion rates . Additionally, the temperature and pH of the reaction environment can also impact the efficiency of the peptide synthesis .
Safety and Hazards
Orientations Futures
“Fmoc-D-Arg(Pmc)-OH” continues to be a valuable tool in peptide synthesis. Its use in solid-phase peptide synthesis allows for the creation of complex peptides for research and development . Future directions may include the development of more efficient synthesis methods and the exploration of new applications in peptide research .
Propriétés
IUPAC Name |
(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWZCODKTSUZJN-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449908 | |
| Record name | Fmoc-D-Arg(Pmc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Arg(Pmc)-OH | |
CAS RN |
157774-30-6 | |
| Record name | Fmoc-D-Arg(Pmc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



